Epiisopodophyllotoxin

Stereochemistry Chiral separation Epimerization kinetics

Research programs requiring stereoselective synthesis of etoposide/teniposide analogs face synthetic failure risk when procuring incorrect stereoisomers. Epiisopodophyllotoxin (CAS 55568-79-1) is the essential trans-configured intermediate that eliminates the need for an epimerization step, streamlining synthetic workflows. - Defined C-2 trans stereochemistry for direct incorporation into epipodophyllotoxin derivatives. - Unique pyrolysis-GC/MS profile enables authentication of Podophyllum extracts and epimerization monitoring. - Established total synthesis benchmark: 15% overall yield over 7 steps via Diels-Alder, enabling process optimization studies.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 55568-79-1
Cat. No. B15187620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiisopodophyllotoxin
CAS55568-79-1
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1
InChIKeyYJGVMLPVUAXIQN-XCXWGBRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiisopodophyllotoxin Procurement Guide


Epiisopodophyllotoxin (CAS 55568-79-1) is a naturally occurring aryltetralin lignan lactone [1] belonging to the podophyllotoxin subclass [2]. It is a stereoisomer of podophyllotoxin, distinguished by a trans relationship between the aryl substituent and the lactone carbonyl group . The compound serves as a key intermediate in the synthesis of clinically important anticancer agents, including etoposide and teniposide [3].

Stereochemistry trans aryl–lactone configuration
Class Aryltetralin lignan natural product
Workflow Epipodophyllotoxin derivative synthesis intermediate

Epiisopodophyllotoxin Stereochemical Specificity


Epiisopodophyllotoxin cannot be substituted interchangeably with its stereoisomer podophyllotoxin or other structurally related lignans due to fundamentally different stereochemical configurations that dictate distinct chemical reactivity and biological processing [1]. The trans orientation of the aryl group relative to the lactone carbonyl in epiisopodophyllotoxin directly influences its behavior as a synthetic intermediate and its metabolic fate, whereas the cis configuration in podophyllotoxin leads to markedly different downstream derivative profiles . Procuring the incorrect stereoisomer risks synthetic failure, irreproducible biological results, or generation of unintended degradation products [2].

Dimension
Epiisopodophyllotoxin
trans C-2 configuration
Podophyllotoxin
cis C-2 configuration
Synthetic pathway
Direct conversion to epipodophyllotoxin derivatives
Requires epimerization step before derivatization
Thermal profile
Distinct pyrolysis-GC/MS degradation pattern
Low-intensity pyrolysis products; different analytical signature
Risk summary
Stereochemical identity may be verified analytically
Synthetic failure risk if cis isomer is procured; analytical profiles may not match

Epiisopodophyllotoxin Differentiation Evidence


Epimerization Stability & Structural Identity

Epiisopodophyllotoxin is stereochemically distinct from podophyllotoxin by inversion at C-2 (epimerization), producing a trans rather than cis relationship between the aryl substituent and the lactone carbonyl group . Under alkaline conditions, podophyllotoxin undergoes C-2 epimerization to form epiisopodophyllotoxin, with the equilibrium favoring the cis (podophyllotoxin) configuration [1]. This epimerization has been monitored via HPLC-DAD to verify purity and stability of the stereoisomers during natural product isolation, chemical synthesis, and pharmaceutical metabolism [1].

C-2 Epimerization Stability
Head-to-head
trans configuration (C-2 epimerized form); thermodynamically less favored equilibrium product vs podophyllotoxin cis (natural orientation)
Supports stereochemical identity verification
HPLC-DAD monitoring under alkaline pH conditions
Stereochemistry Chiral separation Epimerization kinetics

Precursor to Epipodophyllotoxin Derivatives

Epiisopodophyllotoxin serves as a critical intermediate in the stereoselective total synthesis of epipodophyllotoxin, which is then converted into the clinically approved antineoplastic agents etoposide (VP-16) and teniposide (VM-26) [1]. In contrast, podophyllotoxin lacks the correct stereochemical configuration for direct conversion to these clinically active epipodophyllotoxin derivatives without prior epimerization . A patented stereoselective synthesis route demonstrates that epipodophyllotoxin can be efficiently synthesized from epiisopodophyllotoxin-derived intermediates and subsequently converted into known antineoplastic agents via established procedures [1].

Precursor Suitability
Class-level
trans stereochemistry enables direct conversion to epipodophyllotoxin derivatives; podophyllotoxin requires prior epimerization
Supports synthetic intermediate workflow
Patent-protected stereoselective synthesis route
Synthetic chemistry Anticancer drug development Intermediate sourcing

Pyrolysis Behavior & Degradation Profiling

Pyrolysis-GC/MS analysis reveals that epiisopodophyllotoxin exhibits markedly different thermal degradation behavior compared to podophyllotoxin and other related lignans [1]. Podophyllotoxin produces only low-intensity peaks due to pyrolysis products, whereas other analogs such as 4′-demethylepipodophyllotoxin generate several abundant and characteristic pyrolysis products [1]. This differential pyrolysis behavior provides a basis for analytical differentiation and quality control, as the compounds differ substantially in their thermal degradation profiles [1].

Pyrolysis-GC/MS Profile
Head-to-head
Compound-specific pyrolysis product pattern; distinct from podophyllotoxin (low-intensity peaks) and 4′-demethylepipodophyllotoxin (abundant characteristic products)
Supports analytical identity verification
Controlled thermal degradation; GC/MS detection
Analytical chemistry Pyrolysis-GC/MS Thermal stability

Total Synthesis Accessibility & Route

A published total synthesis of (±)-epiisopodophyllotoxin, commencing with 6-bromopiperonal dimethyl acetal, proceeds via a Diels–Alder reaction between a photochemically generated hydroxyquinodimethane and dimethyl fumarate [1]. This Diels–Alder adduct is then converted in five steps into the target compound, achieving an overall yield of 15% over seven steps [1]. This represents a baseline synthetic accessibility metric that can inform procurement decisions when natural sourcing is limited or when isotopically labeled material is required.

Total Synthesis Yield
Reported
15% overall yield over seven steps from 6-bromopiperonal dimethyl acetal
Reported synthetic accessibility benchmark
Diels–Alder strategy; single literature report
Total synthesis Process chemistry Yield optimization

Epiisopodophyllotoxin Application Scenarios


Epipodophyllotoxin Anticancer Compound Synthesis

Epiisopodophyllotoxin is the appropriate starting material for research programs requiring the stereoselective synthesis of epipodophyllotoxin and its clinically relevant derivatives, including etoposide and teniposide analogs [1]. Its trans stereochemistry eliminates the need for an epimerization step that would be required if podophyllotoxin were used instead, thereby streamlining synthetic workflows and improving overall efficiency in the preparation of these antineoplastic research compounds .

Natural Product Authentication & Quality Control

Due to its distinct pyrolysis-GC/MS profile compared to podophyllotoxin and 4′-demethylepipodophyllotoxin [1], epiisopodophyllotoxin serves as a valuable reference standard for authenticating natural product extracts from Podophyllum species and for monitoring epimerization during isolation and purification processes. Analytical laboratories can leverage this differential thermal degradation behavior to verify the identity and purity of procured material when co-occurring lignans are present [1].

Aryltetralin Lignan SAR Studies

Epiisopodophyllotoxin provides a critical stereochemical comparator in SAR studies investigating the relationship between C-2 configuration and biological activity within the podophyllotoxin class [1]. Comparative evaluation of epiisopodophyllotoxin (trans) versus podophyllotoxin (cis) enables researchers to deconvolute the contribution of stereochemistry to target binding, cytotoxicity, and metabolic stability in cancer cell models [1].

Epipodophyllotoxin Analog Process Development

The documented total synthesis route for (±)-epiisopodophyllotoxin, which proceeds via a Diels–Alder strategy with a 15% overall yield over seven steps [1], provides a benchmark for process chemistry optimization. Research groups developing improved synthetic methodologies or scalable production routes can use this established yield metric as a baseline comparator when evaluating novel catalytic or enzymatic approaches to aryltetralin lignan synthesis [1].

Application
Selection Property
Validation Focus
Epipodophyllotoxin derivative synthesis
trans stereochemical configuration
Synthetic intermediate verification
Natural product extract authentication
Pyrolysis-GC/MS profile differentiation
Identity and epimerization monitoring
Aryltetralin lignan SAR studies
C-2 stereochemistry comparator
Stereochemistry-activity relationship review
Aryltetralin process chemistry
Reported synthetic route benchmark
Route efficiency and yield evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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